molecular formula C7H16N2O B1490674 1-(1-Aminopiperidin-4-yl)ethan-1-ol CAS No. 1690771-23-3

1-(1-Aminopiperidin-4-yl)ethan-1-ol

Cat. No. B1490674
CAS RN: 1690771-23-3
M. Wt: 144.21 g/mol
InChI Key: KOGOIXPYNUUXOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “1-(1-Aminopiperidin-4-yl)ethan-1-ol” is 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . This indicates the presence of a piperidine ring, an amino group, and an alcohol group in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 144.21 g/mol. The compound is a powder at room temperature .

Scientific Research Applications

1-(1-Aminopiperidin-4-yl)ethan-1-olidine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in peptide synthesis and as a catalyst in the synthesis of polymers and oligonucleotides. Additionally, it is used in the synthesis of various chiral compounds and has been used in the synthesis of a number of biologically active compounds.

Mechanism of Action

1-(1-Aminopiperidin-4-yl)ethan-1-olidine acts as a ligand for various enzymes, including cytochrome P450 and cytochrome b5. It binds to the active site of these enzymes and can inhibit their activity, leading to changes in the metabolism of various compounds. Additionally, 1-(1-Aminopiperidin-4-yl)ethan-1-olidine can act as a substrate for various enzymes, including those involved in the synthesis of fatty acids, cholesterol, and other biologically active compounds.
Biochemical and Physiological Effects
1-(1-Aminopiperidin-4-yl)ethan-1-olidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and cytochrome b5, leading to changes in the metabolism of various compounds. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of fatty acids, cholesterol, and other biologically active compounds. Additionally, it has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

1-(1-Aminopiperidin-4-yl)ethan-1-olidine has several advantages and limitations when used in laboratory experiments. One advantage of using 1-(1-Aminopiperidin-4-yl)ethan-1-olidine is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless, volatile liquid that is soluble in water, making it easy to work with. However, it is also a highly reactive compound and can be toxic if not handled properly. Additionally, it can be difficult to purify, as it has a tendency to form insoluble byproducts.

Future Directions

1-(1-Aminopiperidin-4-yl)ethan-1-olidine has a wide range of potential applications in the fields of medicine and biochemistry. Further research is needed to better understand its mechanism of action, as well as its potential therapeutic and toxic effects. Additionally, further research is needed to develop new synthetic methods for the production of 1-(1-Aminopiperidin-4-yl)ethan-1-olidine and to explore its potential uses in drug discovery and development. Additionally, further research is needed to explore its potential use as a reagent in peptide synthesis, as a catalyst in the synthesis of polymers and oligonucleotides, and its potential use in the synthesis of various chiral compounds. Finally, further research is needed to explore its potential use in the synthesis of various biologically active compounds.

Safety and Hazards

The safety information for “1-(1-Aminopiperidin-4-yl)ethan-1-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(1-aminopiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(10)7-2-4-9(8)5-3-7/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOIXPYNUUXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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